2-Methyl-2-((3-methylbenzyl)amino)propane-1,3-diol
Description
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-methyl-2-[(3-methylphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C12H19NO2/c1-10-4-3-5-11(6-10)7-13-12(2,8-14)9-15/h3-6,13-15H,7-9H2,1-2H3 |
InChI Key |
HFMPKSIPRHVJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(C)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-((3-methylbenzyl)amino)propane-1,3-diol typically involves the reaction of 3-methylbenzylamine with 2-methyl-1,3-propanediol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-((3-methylbenzyl)amino)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-2-((3-methylbenzyl)amino)propane-1,3-diol is an organic compound with an amine and a diol as its dual functional groups. It has a molecular weight of approximately 209.28 g/mol and a molecular formula of . The compound features a propane backbone, two hydroxyl groups, and a methyl-substituted benzylamine moiety, which contribute to its chemical properties and potential biological activities.
Scientific Research Applications
2-Methyl-2-((3-methylbenzyl)amino)propane-1,3-diol has diverse applications across various fields:
- Pharmacological Applications Research indicates that 2-Methyl-2-((3-methylbenzyl)amino)propane-1,3-diol may have significant biological activities. It has been studied for potential interactions with various enzymes and metabolic pathways, suggesting it may have a role in pharmacological applications. Its mechanism of action involves modulating the activity of specific molecular targets, which could lead to various biological effects depending on the context of its use.
- Synthesis The synthesis of 2-Methyl-2-((3-methylbenzyl)amino)propane-1,3-diol typically involves the reaction of 3-methylbenzylamine with 2-methyl-1,3-propanediol under controlled conditions. In industrial settings, large-scale reactors and continuous flow processes may be employed to optimize yield and purity.
- Enzyme Activity and Metabolic Processes Studies on the interactions of 2-Methyl-2-((3-methylbenzyl)amino)propane-1,3-diol with biological systems have shown that it can influence enzyme activity and metabolic processes. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action in biological systems.
Mechanism of Action
The mechanism of action of 2-Methyl-2-((3-methylbenzyl)amino)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Research Findings
- Coordination Chemistry: Substitution at the amino group (e.g., hydroxybenzylidene, pyridylmethyl) enhances metal-binding capacity and biological activity. For example, Zn-10 exhibits 30% higher DNA-binding affinity than Zn-12 due to optimized intercalation .
- Bioactivity : The 3-methylbenzyl group in the target compound may improve blood-brain barrier penetration compared to polar derivatives like DCAP .
- Industrial Applications : Brominated and nitrated derivatives demonstrate how functional groups dictate application, from flame retardants to explosives .
Biological Activity
2-Methyl-2-((3-methylbenzyl)amino)propane-1,3-diol, also known as AMPD (2-Amino-2-methyl-1,3-propanediol), is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C₄H₁₁NO₂
- Molecular Weight : 105.1356 g/mol
- CAS Registry Number : 115-69-5
- IUPAC Name : 2-Methyl-2-((3-methylbenzyl)amino)propane-1,3-diol
The compound exhibits various biological activities primarily through its interaction with cellular pathways:
- Antimicrobial Activity : Research indicates that AMPD possesses antibacterial and antifungal properties. It has been shown to inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for further development in antimicrobial therapies .
- Antioxidant Properties : AMPD has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Neuroprotective Effects : Preliminary studies suggest that AMPD may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases by mitigating neuronal damage and promoting cell survival .
Antimicrobial Efficacy
The antimicrobial activity of AMPD was evaluated against various strains of bacteria and fungi. The Minimum Inhibitory Concentrations (MICs) are summarized in Table 1.
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
Table 1: Antimicrobial activity of AMPD against selected microorganisms .
Antioxidant Activity
In vitro assays demonstrated that AMPD exhibits significant antioxidant activity, with IC50 values indicating its effectiveness in scavenging free radicals compared to standard antioxidants like ascorbic acid.
Case Studies
-
Case Study on Antimicrobial Resistance :
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of AMPD against resistant strains of bacteria. The results indicated that AMPD could restore sensitivity to antibiotics in certain resistant strains, suggesting a potential role as an adjuvant therapy . -
Neuroprotection in Animal Models :
In a controlled study involving animal models of neurodegeneration, AMPD administration resulted in improved cognitive function and reduced markers of neuronal damage compared to control groups. These findings highlight its potential as a therapeutic agent for conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methyl-2-((3-methylbenzyl)amino)propane-1,3-diol, and what key reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-methylbenzylamine and a propane-1,3-diol derivative. Critical steps include:
- Amination : Reacting 3-methylbenzylamine with a propane-1,3-diol backbone under basic conditions (e.g., K₂CO₃) to facilitate nucleophilic attack.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product .
- Key Conditions : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants to minimize byproducts like unreacted amines or diastereomers .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the 3-methylbenzyl group and propane-1,3-diol backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification and fragmentation pattern analysis.
- Infrared (IR) Spectroscopy : Identification of hydroxyl (-OH) and amine (-NH) stretching frequencies (3200–3500 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguity .
Q. What purification methods are effective for isolating 2-Methyl-2-((3-methylbenzyl)amino)propane-1,3-diol post-synthesis?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar impurities.
- Recrystallization : Ethanol-water mixtures (7:3 v/v) enhance crystal purity by leveraging solubility differences .
Advanced Research Questions
Q. How can researchers optimize the yield of 2-Methyl-2-((3-methylbenzyl)amino)propane-1,3-diol using factorial design experiments?
- Methodological Answer :
- Variables : Temperature (60–100°C), catalyst concentration (e.g., 0.1–1.0 mol% of K₂CO₃), solvent (polar aprotic vs. protic), and reaction time (6–24 hrs).
- Design : A 2⁴ factorial design to assess main effects and interactions. For example, higher temperatures may reduce reaction time but increase side reactions.
- Validation : ANOVA analysis to identify statistically significant factors. Response surface methodology (RSM) can model optimal conditions .
Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. inactivity in specific cell lines) be resolved?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across cell lines (e.g., prostate cancer vs. normal cells) to assess selectivity .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., kinase panels) to identify off-target effects.
- Metabolic Stability Tests : Evaluate compound degradation in cell culture media (e.g., LC-MS/MS) to rule out false negatives due to instability .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies of analogs?
- Methodological Answer :
- Core Modifications : Replace the 3-methylbenzyl group with bulkier (e.g., 2,6-dimethylphenyl) or electron-deficient aryl groups to study steric/electronic effects .
- Backbone Alterations : Substitute propane-1,3-diol with cyclopropane or ethylene glycol derivatives to probe conformational flexibility.
- Biological Testing : Prioritize assays like receptor binding (SPR) and cellular permeability (Caco-2 monolayers) to correlate structural changes with activity .
Q. How can computational methods aid in predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or phosphatases). Validate with MD simulations (GROMACS) to assess binding stability .
- Pharmacophore Mapping : Identify critical H-bond donors (amine, hydroxyl groups) and hydrophobic regions (3-methylbenzyl) for target engagement .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility or stability data?
- Methodological Answer :
- Standardized Protocols : Use USP/Ph.Eur. methods for solubility (shake-flask technique) and accelerated stability studies (40°C/75% RH for 4 weeks).
- Inter-laboratory Validation : Collaborative trials to harmonize experimental conditions (e.g., pH, ionic strength) .
Q. What experimental controls are critical for ensuring reproducibility in bioactivity assays?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples.
- Cell Line Authentication : STR profiling to confirm identity and avoid cross-contamination.
- Replicate Experiments : Minimum triplicate runs with statistical analysis (e.g., Student’s t-test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
